molecular formula C9H11Cl2F3N2 B3030139 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride CAS No. 870483-68-4

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Cat. No. B3030139
CAS RN: 870483-68-4
M. Wt: 275.10
InChI Key: QPRKCGXTEDAVEL-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride” is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a purity of >98.0% (HPLC), a molecular formula of C6H7F3N4·HCl, a molecular weight of 228.60, a physical state of solid at 20 degrees Celsius, an appearance of white to light yellow powder to crystal, a purity (HPLC) of min. 98.0 area%, a purity (Nonaqueous Titration) of min. 97.0%, a melting point of 264 °C (dec.), and solubility in methanol .

Scientific Research Applications

Anti-Cancer Studies

The synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives involves treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . These derivatives were effectively screened for their anti-cancer properties. Notably, compound RB7 demonstrated remarkable anticancer activity against HT-29 colon cancer cells, with an IC50 range estimated at 6.587 to 11.10 µM. RB7 induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately leading to Caspase 3 activation and cell death via the mitochondrial apoptotic pathway.

Drug Design and Rational Drug Development

Pyrazines, including this compound, are essential six-membered nitrogen-based heterocycles. Their p-donor properties make them promising ligands for drug design . Researchers have explored pyrazine-containing molecules for various therapeutic applications, such as antidepressants, antipsychotics, antihistamines, and antioxidants.

Electroluminescence Properties

In a different context, the compound has been involved in the synthesis of electroluminescent materials. For instance, it was used in the preparation of 3-(trifluoromethyl)phenyl-substituted anthracene derivatives, which exhibit interesting electroluminescence properties .

properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7;;/h3,5,13H,1-2,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKCGXTEDAVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736019
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

CAS RN

870483-68-4
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
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3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Reactant of Route 3
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Reactant of Route 4
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Reactant of Route 5
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

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